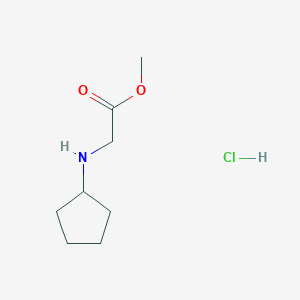

Methyl 2-(cyclopentylamino)acetate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(cyclopentylamino)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-11-8(10)6-9-7-4-2-3-5-7;/h7,9H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNXDQYYCGFEEHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC1CCCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10700140 | |

| Record name | Methyl N-cyclopentylglycinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10700140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195877-46-4 | |

| Record name | Methyl N-cyclopentylglycinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10700140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-(cyclopentylamino)acetate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(cyclopentylamino)acetate hydrochloride is a secondary amine ester hydrochloride, a class of organic compounds that serve as versatile building blocks in synthetic chemistry. Its structure, featuring a cyclopentylamino group and a methyl ester, makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and handling of this compound, grounded in established chemical principles and supported by relevant literature.

Chemical and Physical Properties

The hydrochloride salt of Methyl 2-(cyclopentylamino)acetate is a white to pale yellow solid at room temperature.[1] The salt form enhances its stability and water solubility compared to the free base.[2]

Structure and Identification

-

IUPAC Name: this compound

-

Synonyms: N-Cyclopentylglycine methyl ester hydrochloride, Glycine, N-cyclopentyl-, methyl ester, hydrochloride[3]

-

CAS Number: 195877-46-4[3]

-

Molecular Formula: C₈H₁₆ClNO₂[3]

-

Molecular Weight: 193.67 g/mol [3]

| Property | Value | Source |

| Molecular Formula | C₈H₁₆ClNO₂ | [3] |

| Molecular Weight | 193.67 g/mol | [3] |

| Appearance | Pale yellow, beige tablets | [1] |

| Storage Temperature | 2-8°C | [1] |

Synthesis and Mechanism

The synthesis of this compound can be approached through several established synthetic routes for N-alkylated amino acid esters. A common and efficient method involves a two-step process: esterification of the corresponding amino acid followed by N-alkylation, or direct N-alkylation of a glycine ester.

Recommended Synthetic Workflow

A robust and scalable approach is the reductive amination of methyl glyoxylate with cyclopentylamine, followed by in-situ reduction of the resulting imine and subsequent salt formation. An alternative, and often preferred route for its clean reaction profile, is the direct N-alkylation of methyl glycinate with cyclopentyl bromide or a similar cyclopentylating agent.

Diagram: Synthetic Workflow via Reductive Amination

Caption: Reductive amination workflow for synthesis.

Detailed Experimental Protocol (Exemplary)

This protocol is based on general methods for the synthesis of amino acid methyl ester hydrochlorides and N-alkylation.[4][5]

-

Esterification of Glycine: To a suspension of glycine (1.0 eq) in anhydrous methanol (10-15 mL per gram of glycine) at 0°C, slowly add thionyl chloride (1.2 eq).[6] Allow the reaction to warm to room temperature and then reflux for 4-6 hours until the reaction is complete (monitored by TLC). Remove the solvent under reduced pressure to yield glycine methyl ester hydrochloride as a white solid.

-

N-Alkylation: Dissolve the glycine methyl ester hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane or acetonitrile. Add a non-nucleophilic base, for example, diisopropylethylamine (2.2 eq), to neutralize the hydrochloride and liberate the free amine. Add cyclopentyl bromide (1.1 eq) and stir the reaction at room temperature or with gentle heating until completion.

-

Work-up and Purification: After the reaction is complete, the mixture is typically washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel.

-

Final Salt Formation: Dissolve the purified free base in a minimal amount of a non-polar solvent like diethyl ether or ethyl acetate. Add a solution of HCl in the same solvent dropwise until precipitation is complete. The resulting solid is collected by filtration, washed with cold solvent, and dried under vacuum to afford this compound.

Spectral Characterization (Predicted)

As experimental spectra are not publicly available, the following are predicted characteristic signals based on the structure and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance)

-

δ ~3.7 ppm (s, 3H): The singlet corresponds to the methyl ester protons (-OCH₃).

-

δ ~3.4 ppm (s, 2H): A singlet for the methylene protons adjacent to the carbonyl group (-CH₂-COO).

-

δ ~3.1 ppm (quintet, 1H): The methine proton on the cyclopentyl ring attached to the nitrogen.

-

δ ~1.5-1.9 ppm (m, 8H): A complex multiplet for the remaining methylene protons of the cyclopentyl ring.

-

δ ~9.5-10.5 ppm (br s, 2H): A broad singlet for the ammonium protons (-NH₂⁺-), which may exchange with D₂O.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

δ ~170 ppm: Carbonyl carbon of the ester (C=O).

-

δ ~58 ppm: Methine carbon of the cyclopentyl ring attached to nitrogen.

-

δ ~52 ppm: Methyl carbon of the ester (-OCH₃).

-

δ ~49 ppm: Methylene carbon adjacent to the nitrogen (-CH₂-N).

-

δ ~30 ppm: Methylene carbons of the cyclopentyl ring beta to the nitrogen.

-

δ ~24 ppm: Methylene carbons of the cyclopentyl ring gamma to the nitrogen.

FT-IR (Fourier-Transform Infrared Spectroscopy)

-

~2400-2800 cm⁻¹ (broad): N-H stretch of the secondary ammonium salt.

-

~1740 cm⁻¹ (strong): C=O stretch of the ester.

-

~1200 cm⁻¹ (strong): C-O stretch of the ester.

-

~2950 cm⁻¹ and ~2870 cm⁻¹: C-H stretching of the cyclopentyl and methyl groups.

Mass Spectrometry (MS)

In Electrospray Ionization (ESI) Mass Spectrometry, the expected molecular ion for the free base (C₈H₁₅NO₂) would be:

-

[M+H]⁺: m/z = 158.12

Reactivity and Stability

Hydrolysis

Like most esters, this compound is susceptible to hydrolysis under both acidic and basic conditions to yield N-cyclopentylglycine and methanol.[7][8] The reaction is significantly faster under basic conditions.

Diagram: Hydrolysis of Methyl 2-(cyclopentylamino)acetate

Caption: Hydrolysis reaction pathway.

Stability

The hydrochloride salt is significantly more stable and less prone to degradation than the free base.[2] The free base, a secondary amine, can be susceptible to oxidation and may react with atmospheric carbon dioxide. For long-term storage, the hydrochloride salt should be kept in a tightly sealed container under an inert atmosphere at the recommended temperature of 2-8°C.[1]

Analytical Methodologies

Quantitative analysis of this compound can be achieved using High-Performance Liquid Chromatography (HPLC). Due to the lack of a strong chromophore, derivatization is often necessary for sensitive UV or fluorescence detection.[1][9][10]

Exemplary HPLC Method Development

-

Column: A C18 reverse-phase column is a suitable starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH to ensure the amine is protonated) and an organic modifier like acetonitrile or methanol would be effective.[11]

-

Detection:

-

UV Detection (with derivatization): Pre- or post-column derivatization with reagents such as o-phthalaldehyde (OPA) or fluorescamine can be employed for sensitive fluorescence detection.[1][9]

-

Mass Spectrometry (LC-MS): This is a powerful technique for direct detection and quantification without the need for derivatization, monitoring the m/z of the parent ion.

-

-

Quantification: A calibration curve should be prepared using a certified reference standard to ensure accurate quantification.

Safety and Handling

While specific toxicity data for this compound is not available, compounds of this class should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE).

-

General Hazards: May cause skin and eye irritation. May be harmful if swallowed or inhaled.

-

Personal Protective Equipment:

-

Eye/Face Protection: Safety glasses with side-shields or goggles.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), lab coat.

-

Respiratory Protection: Use in a fume hood. If a fume hood is not available, a respirator with an appropriate cartridge should be used.

-

-

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move person into fresh air.

-

If swallowed: Rinse mouth with water. Do not induce vomiting.

-

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

It is important to consult the Safety Data Sheet (SDS) provided by the supplier for the most current and detailed safety information.

Conclusion

This compound is a valuable synthetic intermediate with straightforward, albeit not widely documented, chemical properties. This guide provides a framework for its synthesis, characterization, and handling based on established chemical principles and data from analogous compounds. Researchers and drug development professionals are encouraged to perform their own analytical characterization and safety assessments before use in their specific applications.

References

-

HPLC separation of acidic amino acid esters (A) Asp and (B) Glu... - ResearchGate. Available at: [Link]

-

The cholinergic properties of some amino-acid esters and amides - PubMed. Available at: [Link]

-

HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. Available at: [Link]

-

Spectrum of toxicities of amino acid methyl esters for myeloid cells is determined by distinct metabolic pathways - PubMed. Available at: [Link]

-

Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Available at: [Link]

-

analysis of amino acids by high performance liquid chromatography. Available at: [Link]

-

13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031246). Available at: [Link]

-

Glycine methyl ester hydrochloride - Wikipedia. Available at: [Link]

-

Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination - PMC - NIH. Available at: [Link]

-

The hydrolysis of esters of N-hippurylglycine and N-pivaloylglycine by carboxypeptidase A. Available at: [Link]

-

A Convenient Synthesis of Amino Acid Methyl Esters - MDPI. Available at: [Link]

-

Kinetics of hydrolysis of the coordinated glycine methyl ester at 25 o... - ResearchGate. Available at: [Link]

-

Glycine methyl ester hydrochloride - PMC - NIH. Available at: [Link]

-

Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities - CHIMIA. Available at: [Link]

Sources

- 1. Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glycine methyl ester hydrochloride - Wikipedia [en.wikipedia.org]

- 3. This compound | 195877-46-4 [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. chimia.ch [chimia.ch]

- 6. Glycine methyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 7. The hydrolysis of esters of N-hippurylglycine and N-pivaloylglycine by carboxypeptidase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 10. myfoodresearch.com [myfoodresearch.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Methyl 2-(cyclopentylamino)acetate hydrochloride

This guide provides a comprehensive overview of the synthesis of Methyl 2-(cyclopentylamino)acetate hydrochloride, a valuable building block in medicinal chemistry and drug development. The synthesis is approached from a practical, field-proven perspective, emphasizing not just the procedural steps but the underlying chemical principles that ensure a robust and reproducible outcome. This document is intended for researchers, scientists, and drug development professionals with a working knowledge of synthetic organic chemistry.

Introduction

This compound is a secondary amine ester hydrochloride. Its structural motif, featuring a cyclopentylamine moiety coupled to a glycine methyl ester backbone, makes it a useful intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.[1] The hydrochloride salt form enhances the compound's stability and handling characteristics, making it suitable for storage and downstream applications.[2]

Synthetic Strategy: Reductive Amination

The most logical and widely employed strategy for the synthesis of secondary amines like Methyl 2-(cyclopentylamino)acetate is reductive amination . This powerful one-pot reaction involves the reaction of a primary amine with a carbonyl compound to form an imine intermediate, which is then reduced in situ to the corresponding amine.[3] This method offers high efficiency and avoids the common issue of over-alkylation often encountered in direct alkylation of amines.

In the context of synthesizing Methyl 2-(cyclopentylamino)acetate, the key precursors are cyclopentylamine and a methyl glyoxylate equivalent. The overall transformation is depicted below:

Caption: General scheme for the reductive amination of methyl glyoxylate with cyclopentylamine.

Precursor Synthesis: Glycine Methyl Ester Hydrochloride

While methyl glyoxylate can be used directly, a common and stable precursor for the glyoxylate component is glycine methyl ester hydrochloride . This commercially available starting material can also be readily synthesized in the laboratory. A robust method involves the esterification of glycine using methanol and a suitable acid catalyst, such as thionyl chloride (SOCl₂) or by bubbling hydrogen chloride gas through the methanolic solution.[2][4][5][6] The use of thionyl chloride is particularly effective as it reacts with methanol to generate HCl in situ, driving the esterification to completion.

Experimental Protocol: Synthesis of Glycine Methyl Ester Hydrochloride

This protocol describes the synthesis of glycine methyl ester hydrochloride from glycine and thionyl chloride in methanol.

-

Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with anhydrous methanol (100 mL). The flask is cooled in an ice bath.

-

Reagent Addition: Thionyl chloride (1.2 equivalents) is added dropwise to the cold methanol with stirring. This step is exothermic and should be performed in a well-ventilated fume hood.

-

Addition of Glycine: Glycine (1.0 equivalent) is added portion-wise to the methanolic HCl solution.

-

Reaction: The reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting solid is triturated with diethyl ether, filtered, and dried under vacuum to yield glycine methyl ester hydrochloride as a white crystalline solid.

Core Synthesis: this compound via Reductive Amination

The core of the synthesis involves the reductive amination of a suitable carbonyl precursor with cyclopentylamine. A highly effective and selective reducing agent for this transformation is sodium triacetoxyborohydride (NaBH(OAc)₃) .[3] This reagent is milder than other borohydrides like sodium borohydride and selectively reduces the imine in the presence of the ester functional group.

Experimental Protocol: Synthesis of this compound

This detailed protocol outlines the synthesis from glycine methyl ester hydrochloride and cyclopentanone, which serves as a precursor to the required glyoxylate equivalent in situ, followed by reaction with cyclopentylamine. A more direct approach would be the use of methyl glyoxylate, though its stability can be a concern.

-

Reaction Setup: A 500 mL round-bottom flask is charged with glycine methyl ester hydrochloride (1.0 equivalent) and a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Amine Addition: Cyclopentylamine (1.1 equivalents) is added to the suspension.

-

Reducing Agent Addition: Sodium triacetoxyborohydride (1.5 equivalents) is added portion-wise to the reaction mixture at room temperature. The addition may cause a slight exotherm.

-

Reaction: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.

-

Work-up: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The mixture is stirred until gas evolution ceases. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Hydrochloride Salt Formation and Purification: The solvent is removed under reduced pressure to yield the crude free amine as an oil. This oil is dissolved in a minimal amount of diethyl ether or ethyl acetate. A solution of hydrochloric acid in diethyl ether (2M) is added dropwise with stirring until precipitation is complete. The resulting white solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound.

Caption: A visual representation of the synthetic workflow.

Characterization Data

The identity and purity of the synthesized this compound must be confirmed by spectroscopic methods.

| Parameter | Value |

| Molecular Formula | C₈H₁₆ClNO₂[7][8] |

| Molecular Weight | 193.67 g/mol [7] |

| Appearance | White to off-white solid |

-

¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 9.65 (br s, 2H, NH₂⁺), 4.01 (s, 2H, -CH₂-), 3.75 (s, 3H, -OCH₃), 3.55-3.45 (m, 1H, -CH-), 1.95-1.85 (m, 2H, cyclopentyl-CH₂), 1.70-1.50 (m, 6H, cyclopentyl-CH₂).

-

¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 168.5 (C=O), 58.0 (-CH-), 52.5 (-OCH₃), 48.0 (-CH₂-), 30.0 (cyclopentyl-CH₂), 23.5 (cyclopentyl-CH₂).

-

IR (KBr, cm⁻¹): 2950-2700 (N-H stretch), 1745 (C=O stretch), 1210 (C-O stretch).

-

Mass Spectrometry (ESI+): m/z 158.12 [M+H]⁺ (for the free amine).

Safety Considerations

-

Thionyl chloride is corrosive and reacts violently with water. It should be handled with extreme care in a fume hood.

-

Sodium triacetoxyborohydride is a water-sensitive reagent.

-

Cyclopentylamine is a flammable and corrosive liquid.

-

Dichloromethane and other chlorinated solvents are suspected carcinogens.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All procedures should be carried out in a well-ventilated fume hood.

Conclusion

The synthesis of this compound can be reliably achieved through a two-step process involving the initial preparation of glycine methyl ester hydrochloride followed by a reductive amination with cyclopentylamine using sodium triacetoxyborohydride. This methodology is robust, high-yielding, and amenable to scale-up. The final product should be thoroughly characterized to confirm its identity and purity. This guide provides a solid foundation for the successful synthesis of this important chemical intermediate.

References

-

Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis. Polymer Chemistry (RSC Publishing). Available at: [Link]

-

Table 2/2b, 1H NMR (in CDCl3). The Royal Society of Chemistry. Available at: [Link]

-

Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. PMC - NIH. Available at: [Link]

- Method for producing amino acid ester hydrochloride. Google Patents.

-

Asymmetric Synthesis of N-Substituted α-Amino Esters from α-Ketoesters via Imine Reductase-Catalyzed Reductive Amination. PubMed. Available at: [Link]

-

Glycine methyl ester hydrochloride. Wikipedia. Available at: [Link]

-

General Synthesis of Secondary Alkylamines by Reductive Alkylation of Nitriles by Aldehydes and Ketones. PMC - NIH. Available at: [Link]

-

Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. ResearchGate. Available at: [Link]

-

How to convert amino acid to its hydrochloride?. ResearchGate. Available at: [Link]

-

1 H and 13 C NMR Chemical Shifts, Multiplicities, Coupling Constants,... ResearchGate. Available at: [Link]

- Preparation of N-substituted amino acids. Google Patents.

-

Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Semantic Scholar. Available at: [Link]

-

Continuous synthesis method of glycine methyl ester hydrochloride. Eureka | Patsnap. Available at: [Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

- A kind of preparation method of high-purity glycine ester hydrochloride. Google Patents.

-

Methyl 2-(cyclopentylamino)acetate. MySkinRecipes. Available at: [Link]

Sources

- 1. Methyl 2-cyclopentanonecarboxylate(10472-24-9) 1H NMR spectrum [chemicalbook.com]

- 2. Glycine methyl ester hydrochloride - Wikipedia [en.wikipedia.org]

- 3. New synthesis method of ribociclib intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 4. Glycine methyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 5. Continuous synthesis method of glycine methyl ester hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN110003028A - A kind of preparation method of high-purity glycine ester hydrochloride - Google Patents [patents.google.com]

- 7. This compound | 195877-46-4 [chemicalbook.com]

- 8. biosynce-product.com [biosynce-product.com]

An In-depth Technical Guide to the Molecular Structure of Methyl 2-(cyclopentylamino)acetate hydrochloride

<_Step_2>

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of Methyl 2-(cyclopentylamino)acetate hydrochloride (CAS No. 195877-46-4), a secondary amine-containing amino acid ester of significant interest as a building block in synthetic organic chemistry and drug discovery. This document details the molecule's physicochemical properties, presents a validated protocol for its synthesis and purification, and offers an in-depth elucidation of its molecular structure through spectroscopic analysis. The causality behind experimental choices, the principles of structural confirmation, and the compound's chemical reactivity are discussed to provide researchers, scientists, and drug development professionals with a thorough and actionable understanding of this compound.

Introduction

This compound is the hydrochloride salt of the methyl ester of N-cyclopentylglycine. As a derivative of glycine, the simplest proteinogenic amino acid, it belongs to the class of α-amino acid esters. These compounds are versatile intermediates in organic synthesis, particularly in the construction of peptidomimetics, heterocyclic compounds, and more complex pharmaceutical lead structures.

The presence of a secondary amine (the cyclopentylamino group) and an ester functional group imparts a specific reactivity profile. The hydrochloride salt form enhances the compound's stability and improves its handling characteristics, particularly by preventing the free base's tendency toward self-condensation or polymerization, a common issue with simple amino acid esters[1]. This guide serves to consolidate the known information and provide expert insights into the synthesis, characterization, and application of this valuable chemical entity.

Physicochemical Properties and Specifications

A summary of the key physical and chemical properties of this compound is presented below. These data are essential for its proper handling, storage, and use in quantitative experiments.

| Property | Value | Source(s) |

| CAS Number | 195877-46-4 | [2][3][4][5][6] |

| Molecular Formula | C₈H₁₆ClNO₂ | [2][3][5] |

| Molecular Weight | 193.67 g/mol | [2][4][6] |

| Appearance | Pale yellow to beige solid (tablets/powder) | [3] |

| Purity | Typically ≥95-99% | [3][7] |

| Storage Conditions | 2-8°C, under inert atmosphere | [3][4] |

| SMILES | O=C(OC)CNC1CCCC1.[H]Cl | [4][5] |

Synthesis and Purification Protocol

The synthesis of this compound is most efficiently achieved via a nucleophilic substitution reaction, followed by salt formation. This section provides a detailed, self-validating protocol.

Synthesis Workflow Diagram

The overall process can be visualized as a two-stage procedure: N-alkylation of cyclopentylamine followed by in-situ hydrochloride salt formation.

Caption: Workflow for the synthesis and isolation of the target compound.

Step-by-Step Experimental Protocol

Materials:

-

Cyclopentylamine

-

Methyl 2-bromoacetate

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (ACN), anhydrous

-

Diethyl ether (Et₂O), anhydrous

-

Hydrochloric acid solution (e.g., 2 M in Et₂O)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add anhydrous acetonitrile. Add anhydrous potassium carbonate (2.0 equivalents). This weak, insoluble base is chosen to neutralize the HBr byproduct without promoting ester hydrolysis, which could occur with stronger, soluble bases like NaOH.

-

Addition of Amine: Add cyclopentylamine (1.2 equivalents) to the stirring suspension. The slight excess of the amine helps to ensure the complete consumption of the more valuable bromoacetate ester.

-

Addition of Ester: Cool the mixture in an ice bath. Add methyl 2-bromoacetate (1.0 equivalent) dropwise. The dropwise addition at low temperature is a critical control measure to manage the exothermic nature of the Sₙ2 reaction and prevent unwanted side reactions.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitoring (Self-Validation): The reaction progress must be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase (e.g., 30% Ethyl Acetate in Hexanes) should show the consumption of the starting materials and the appearance of a new, more polar spot corresponding to the product (the free base).

-

Work-up: Once the reaction is complete, filter the suspension to remove the K₂CO₃ and KBr salts. Wash the filter cake with a small amount of acetonitrile.

-

Isolation of Free Base: Concentrate the filtrate under reduced pressure to yield the crude methyl 2-(cyclopentylamino)acetate free base as an oil.

-

Salt Formation: Dissolve the crude oil in a minimal amount of anhydrous diethyl ether. While stirring, add a solution of HCl in diethyl ether (1.1 equivalents) dropwise.

-

Precipitation and Isolation: The hydrochloride salt will immediately precipitate as a white or off-white solid. Continue stirring for 30 minutes in an ice bath to maximize precipitation. Collect the solid by vacuum filtration.

-

Final Purification: Wash the collected solid with cold, anhydrous diethyl ether to remove any non-polar impurities. Dry the product under high vacuum. The hydrochloride salt is specifically chosen for its crystallinity and stability, making it easy to isolate and purify by simple filtration and washing[1].

Structural Elucidation and Spectroscopic Analysis

The confirmation of the molecular structure is achieved by combining data from several spectroscopic techniques. Each technique provides unique information about the molecule's functional groups and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is the most informative tool for confirming the carbon-hydrogen framework.

-

-OCH₃ (Methyl Ester): A sharp singlet integrating to 3 protons is expected around δ 3.7 ppm.

-

-CH₂- (Methylene bridge): A singlet integrating to 2 protons is expected around δ 3.4 ppm.

-

-CH- (Cyclopentyl methine): A multiplet (quintet or similar) integrating to 1 proton is expected around δ 3.0 ppm, shifted downfield by the adjacent nitrogen.

-

N⁺-H₂ (Ammonium Protons): A broad singlet is expected at a significantly downfield chemical shift (δ 9-12 ppm), integrating to 2 protons. The broadness is due to quadrupole broadening from the nitrogen atom and chemical exchange.

-

-CH₂- (Cyclopentyl): Multiple overlapping multiplets integrating to 8 protons are expected in the upfield region (δ 1.5-2.0 ppm).

-

-

¹³C NMR: The carbon NMR spectrum confirms the number of unique carbon environments.

-

C=O (Ester Carbonyl): A peak around δ 170-172 ppm.

-

-CH- (Cyclopentyl methine): A peak around δ 58-60 ppm.

-

-OCH₃ (Methyl Ester): A peak around δ 52 ppm.

-

-CH₂- (Methylene bridge): A peak around δ 49 ppm.

-

-CH₂- (Cyclopentyl): Two or more distinct peaks in the δ 24-33 ppm range.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. For the hydrochloride salt, the spectrum is distinct from the free base. A study on glycine methyl ester hydrochloride provides analogous data for interpretation[8][9].

-

N⁺-H Stretch: A very broad and strong absorption band is expected in the range of 2400-3000 cm⁻¹, characteristic of an ammonium salt.

-

C=O Stretch (Ester): A strong, sharp absorption band is expected around 1740-1750 cm⁻¹. This is a key diagnostic peak[8].

-

C-O Stretch (Ester): A strong absorption band is expected in the 1200-1260 cm⁻¹ region[8].

-

C-H Stretch: Absorptions just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the cyclopentyl and methyl/methylene groups.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the free base form of the molecule.

-

Method: Electrospray Ionization (ESI) in positive mode is the ideal technique.

-

Expected Ion: The analysis will detect the protonated molecule [M+H]⁺, where M is the mass of the free base (C₈H₁₅NO₂, MW = 157.21)[7].

-

m/z Value: A prominent peak is expected at m/z = 158.12.

-

Fragmentation: Common fragmentation patterns would include the loss of the methoxycarbonyl group (-COOCH₃) or cleavage of the cyclopentyl ring.

Chemical Reactivity and Stability

The reactivity of this compound is governed by its functional groups: the secondary ammonium ion, the ester, and the cyclopentyl ring.

-

Stability: The hydrochloride salt is significantly more stable than its free base form. It is a crystalline solid that is less prone to degradation and has a longer shelf life[1]. It should be stored in a cool, dry place away from strong bases[10].

-

Reactivity of the Amine: The ammonium salt is non-nucleophilic. To engage the nitrogen in a reaction (e.g., acylation, further alkylation), it must first be deprotonated with a suitable base (e.g., triethylamine, diisopropylethylamine) to generate the free secondary amine in situ.

-

Reactivity of the Ester: The methyl ester can undergo standard ester reactions[11].

-

Hydrolysis: It can be hydrolyzed to the corresponding carboxylic acid (N-cyclopentylglycine) under either acidic or basic conditions.

-

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can form a different ester.

-

Amidation: Reaction with a primary or secondary amine can form the corresponding amide.

-

-

pH-Dependent Behavior: As an α-amino acid ester, its stability and reactivity can be pH-dependent. At acidic pH, the protonated amine group stabilizes the molecule and favors the ester form. Under physiological or basic pH, the deprotonated amine can facilitate intramolecular reactions or hydrolysis[12].

Safety and Handling

Standard laboratory safety protocols should be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat[10][13][14].

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors[10][13]. Avoid contact with skin and eyes[10][13]. Wash hands thoroughly after handling[13].

-

Incompatibilities: Avoid strong oxidizing agents and strong bases[15].

-

First Aid:

Conclusion

This compound is a stable, synthetically accessible, and versatile chemical building block. Its structure is robustly confirmed by a combination of NMR, IR, and MS spectroscopic techniques. The hydrochloride salt form provides significant advantages for storage and handling. A thorough understanding of its synthesis, structural properties, and reactivity, as detailed in this guide, is crucial for its effective application in research and development, particularly in the fields of medicinal chemistry and materials science.

References

-

Burke, T. G., et al. (n.d.). Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins. PMC. Available at: [Link]

-

Casanova, O., et al. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides: synthesis of coordination complexes, activation processes and stabilization of α-ammonium acylchloride cations. RSC Publishing. Available at: [Link]

-

LibreTexts. (2021). 25.5: Reactions of Amino Acids. Chemistry LibreTexts. Available at: [Link]

-

Paz, F. A. A., et al. (2009). Glycine methyl ester hydrochloride. PMC. Available at: [Link]

-

Arctom Scientific. (n.d.). CAS NO. 195877-46-4 | this compound. Available at: [Link]

-

ResearchGate. (2009). (PDF) Glycine methyl ester hydrochloride. Available at: [Link]

-

Wikipedia. (n.d.). Glycine methyl ester hydrochloride. Available at: [Link]

Sources

- 1. Glycine methyl ester hydrochloride - Wikipedia [en.wikipedia.org]

- 2. This compound | 195877-46-4 [chemicalbook.com]

- 3. This compound, CasNo.195877-46-4 HEBEI SHENGSUAN CHEMICAL INDUSTRY CO.,LTD China (Mainland) [shengsuan.lookchem.com]

- 4. 195877-46-4|this compound|BLD Pharm [bldpharm.com]

- 5. arctomsci.com [arctomsci.com]

- 6. parchem.com [parchem.com]

- 7. chemscene.com [chemscene.com]

- 8. Glycine methyl ester hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. aksci.com [aksci.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. Glycine methyl ester hydrochloride | 5680-79-5 [chemicalbook.com]

An In-Depth Technical Guide to the Putative Mechanisms of Action of Methyl 2-(cyclopentylamino)acetate hydrochloride

Prepared by: Gemini, Senior Application Scientist

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(cyclopentylamino)acetate hydrochloride, particularly its (R)-enantiomer, is a small molecule of interest within the drug discovery and development landscape. While comprehensive, peer-reviewed studies elucidating its precise mechanism of action are not extensively available in the public domain, preliminary data from commercial suppliers and the pharmacology of structurally related compounds suggest a multi-faceted biological profile.[1] This guide synthesizes the available information to present a scientifically grounded overview of its putative mechanisms of action. We will delve into its potential roles as an inhibitor of the parasitic purine salvage pathway, a modulator of key central nervous system neurotransmitter receptors, and a potential ergogenic agent. This document is intended to serve as a foundational resource for researchers, providing not only a theoretical framework for the compound's action but also detailed, actionable experimental protocols to facilitate the validation of these claims.

Chemical Identity and Properties

A thorough understanding of a compound's mechanism of action begins with its fundamental chemical and physical characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | CAS Registry Numbers |

| IUPAC Name | methyl 2-(cyclopentylamino)acetate;hydrochloride | Hydrochloride Salt: 195877-46-4[2] |

| (R)-enantiomer: methyl (2R)-2-amino-2-cyclopentylacetate hydrochloride | (R)-enantiomer HCl: 820964-60-1[1] | |

| Molecular Formula | C₈H₁₆ClNO₂ | (R)-enantiomer free base: 763078-53-1[1] |

| Molecular Weight | 193.67 g/mol [1] | |

| Chirality | Exists as a racemate and as individual enantiomers. The (R)-enantiomer is reported to possess distinct biological activity.[1] | |

| Solubility | Reported to be soluble in polar solvents.[1] |

The structure, featuring a cyclopentyl ring appended to an amino acid methyl ester, is significant. The cyclopentyl group imparts lipophilicity and a specific three-dimensional conformation that can influence binding to biological targets. Such cyclic alkyl motifs are increasingly utilized in drug design to enhance metabolic stability and potency.

Putative Mechanism of Action I: Inhibition of the Plasmodium falciparum Purine Salvage Pathway

One of the most specific claims regarding this compound is its activity against Plasmodium falciparum, the parasite responsible for malaria, with reported IC₅₀ values in the low micromolar range.[1] The proposed mechanism is the inhibition of key enzymes within the parasite's purine salvage pathway.

Scientific Rationale: A Validated Antiparasitic Target

Parasitic protozoa, including Plasmodium, are incapable of de novo purine synthesis and are therefore entirely dependent on salvaging purines from their host.[3][4] This metabolic vulnerability presents a prime target for chemotherapeutic intervention, as the enzymes in the parasite's purine salvage pathway often have distinct structural and kinetic properties compared to their human counterparts.[3][5] Key enzymes in this pathway include adenosine deaminase, purine nucleoside phosphorylase (PNP), and hypoxanthine-guanine-xanthine phosphoribosyltransferase (HGXPRT).[5][6] Inhibition of any of these enzymes can disrupt the parasite's ability to produce the nucleotides necessary for DNA and RNA synthesis, ultimately leading to cell death.

Proposed Interaction and Signaling Pathway

This compound is hypothesized to act as a competitive or non-competitive inhibitor of one or more enzymes in this pathway. Its amino acid-like structure may allow it to be recognized by the active sites of these enzymes, while the cyclopentyl group could provide the necessary steric hindrance or hydrophobic interactions to block substrate binding or catalytic activity.

Caption: Putative inhibition of the P. falciparum purine salvage pathway.

Experimental Protocol: In Vitro Enzymatic Assay

To validate this proposed mechanism, a direct enzymatic inhibition assay is required.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a key purine salvage pathway enzyme (e.g., recombinant P. falciparum PNP).

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).

-

Prepare assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM KCl, 1 mM DTT).

-

Prepare a solution of recombinant P. falciparum PNP enzyme.

-

Prepare solutions of the substrate (e.g., inosine) and phosphate.

-

-

Assay Procedure (96-well plate format):

-

Add 50 µL of assay buffer to each well.

-

Add 10 µL of varying concentrations of the test compound (serial dilutions) or vehicle control.

-

Add 20 µL of the PNP enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 20 µL of the inosine/phosphate substrate mixture.

-

-

Detection:

-

Monitor the reaction progress by measuring the increase in absorbance at a specific wavelength corresponding to the formation of the product (hypoxanthine), or by using a coupled enzymatic reaction that produces a fluorescent or colorimetric signal.

-

Read the plate kinetically over 30-60 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Putative Mechanism of Action II: Modulation of Central Nervous System Receptors

The compound is also suggested to have activity in the central nervous system, with claims of glutamate receptor inhibition and GABA receptor activation.[1] These dual actions would classify it as a neuromodulatory agent with potential applications in conditions characterized by an imbalance of excitatory and inhibitory signaling.

Scientific Rationale: The Excitatory/Inhibitory Balance

The balance between excitatory neurotransmission, primarily mediated by glutamate, and inhibitory neurotransmission, mediated by GABA, is fundamental to proper brain function.[7] Glutamate acts on ionotropic receptors like NMDA and AMPA to cause neuronal depolarization, while GABA acts on GABA-A (ionotropic) and GABA-B (metabotropic) receptors to hyperpolarize neurons.[8] Dysregulation of this balance is implicated in numerous neurological and psychiatric disorders. Consequently, compounds that can dampen glutamate activity and/or enhance GABA activity are of significant therapeutic interest.[7]

Proposed Interaction with Glutamate and GABA Receptors

-

Glutamate Receptor Inhibition: As a structural analog of an amino acid, this compound could potentially act as a competitive antagonist at the glutamate binding site on NMDA or AMPA receptors. Alternatively, it could be an uncompetitive channel blocker, binding within the ion channel pore when the receptor is activated, or a non-competitive allosteric modulator.

-

GABA Receptor Activation: The compound might act as a direct agonist at the GABA binding site on GABA-A or GABA-B receptors. More commonly, small molecules act as positive allosteric modulators (PAMs) of the GABA-A receptor, binding to a site distinct from the GABA binding site to enhance the receptor's response to endogenous GABA.

Caption: Dual modulation of excitatory and inhibitory neurotransmission.

Experimental Protocol: Electrophysiology (Patch-Clamp)

The gold standard for characterizing the interaction of a compound with ion channels and receptors is electrophysiology.

Objective: To determine if this compound modulates NMDA and GABA-A receptor currents in cultured neurons.

Methodology:

-

Cell Culture: Culture primary hippocampal or cortical neurons, or use a cell line (e.g., HEK293) stably expressing the receptor subunits of interest.

-

Whole-Cell Patch-Clamp Recording:

-

Identify a suitable neuron under a microscope and form a high-resistance seal between the cell membrane and a glass micropipette (the patch pipette).

-

Rupture the cell membrane to achieve the whole-cell configuration, allowing control of the intracellular solution and measurement of transmembrane currents.

-

Clamp the cell at a holding potential (e.g., -70 mV).

-

-

Drug Application:

-

NMDA Receptor Assay: Perfuse the cell with a solution containing an NMDA receptor agonist (e.g., NMDA and glycine) and measure the resulting inward current. After a stable baseline is achieved, co-apply the agonist solution with varying concentrations of this compound and measure the change in current amplitude.

-

GABA-A Receptor Assay: Perfuse the cell with a solution containing GABA and measure the resulting outward current (or inward if the chloride gradient is reversed). Co-apply GABA with the test compound to see if the current is enhanced (indicative of a PAM) or if the compound elicits a current on its own (indicative of an agonist).

-

-

Data Analysis:

-

Measure the peak current amplitude in the presence and absence of the test compound.

-

Generate dose-response curves to calculate the IC₅₀ for antagonism or the EC₅₀ for agonism/potentiation.

-

Putative Mechanism of Action III: Ergogenic and Anabolic Effects

A potential ergogenic effect, mediated by enhanced anabolic hormone secretion, has also been suggested.[1] This claim is the most speculative and requires significant validation, as the compound's structure does not immediately align with known classes of anabolic agents.

Scientific Rationale

Anabolic activity refers to the promotion of metabolic processes that build up tissues, particularly skeletal muscle. This is typically mediated by hormones like testosterone, which acts on the androgen receptor, or through pathways like the PI3K/Akt/mTOR signaling cascade, which is a central regulator of muscle protein synthesis. If the compound does have anabolic properties, it could be acting as a selective androgen receptor modulator (SARM) or by indirectly stimulating anabolic signaling pathways.

Experimental Workflow: Investigating Anabolic Activity

A multi-step approach is necessary to investigate this claim, starting with in vitro assays and progressing to in vivo models if warranted.

Caption: Experimental workflow to validate putative anabolic activity.

Conclusion and Future Directions

This compound is a compound with a compelling, albeit largely unverified, biological profile. The claims of its activity as an antimalarial agent via inhibition of the purine salvage pathway and as a neuromodulator through interactions with glutamate and GABA receptors are grounded in established pharmacological principles. However, rigorous, independent, and peer-reviewed research is essential to transition these putative mechanisms from hypothesis to established fact. The experimental protocols and workflows detailed in this guide provide a clear roadmap for researchers to undertake this critical validation work. Future studies should prioritize direct enzymatic and electrophysiological assays, followed by cell-based and, if warranted, preclinical in vivo models to fully elucidate the therapeutic potential and mechanism of action of this intriguing molecule.

References

- (R)-Methyl 2-amino-2-cyclopentylacetate HCl () for sale - Vulcanchem.

- Inhibitors of the Purine Salvage Pathway: A Valuable Approach for Antiprotozoal Chemotherapy? - PubMed.

- Inhibitors of the Purine Salvage Pathway: A Valuable Approach for Antiprotozoal Chemotherapy? | Semantic Scholar.

- Inhibitors of purine and pyrimidine pathways - ResearchGate.

- Transition-state inhibitors of purine salvage and other prospective enzyme targets in malaria - PMC - PubMed Central.

- This compound | 195877-46-4 - ChemicalBook.

- Emerging Therapeutics Based on the Amino Acid Neurotransmitter System: An Update on the Pharmaceutical Pipeline for Mood Disorders - NIH.

- Amino acid neurotransmitters and new approaches to anticonvulsant drug action - PubMed.

- NEUROTRANSMITTER REVIEW - Semantic Scholar.

- (PDF) Emerging Therapeutics Based on the Amino Acid Neurotransmitter System: An Update on the Pharmaceutical Pipeline for Mood Disorders - ResearchGate.

Sources

- 1. (R)-Methyl 2-amino-2-cyclopentylacetate HCl () for sale [vulcanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Inhibitors of the Purine Salvage Pathway: A Valuable Approach for Antiprotozoal Chemotherapy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitors of the Purine Salvage Pathway: A Valuable Approach for Antiprotozoal Chemotherapy? | Semantic Scholar [semanticscholar.org]

- 5. Transition-state inhibitors of purine salvage and other prospective enzyme targets in malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Amino acid neurotransmitters and new approaches to anticonvulsant drug action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl 2-(cyclopentylamino)acetate hydrochloride

Introduction

Methyl 2-(cyclopentylamino)acetate hydrochloride is a secondary amine-containing organic molecule with potential applications in pharmaceutical and chemical synthesis. As an N-substituted derivative of the amino acid glycine, it belongs to a class of compounds that are of significant interest in medicinal chemistry due to their role as versatile scaffolds in the design of novel therapeutic agents. The incorporation of a cyclopentyl group can enhance the lipophilicity and metabolic stability of parent molecules, a desirable feature in drug design. This technical guide provides a comprehensive overview of the synthesis, purification, characterization, and potential applications of this compound, aimed at researchers and professionals in drug development and organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 195877-46-4 | [1][2] |

| Molecular Formula | C₈H₁₆ClNO₂ | [1] |

| Molecular Weight | 193.67 g/mol | [1] |

| Appearance | White to pale yellow solid | [1] |

| Storage Temperature | 2-8°C | [1] |

| Purity (Typical) | ≥95% (HPLC) | [3] |

Synthesis of this compound

Two primary synthetic routes are commonly employed for the preparation of N-alkylated amino acid esters like Methyl 2-(cyclopentylamino)acetate: Reductive Amination and Nucleophilic Substitution . The final step involves the formation of the hydrochloride salt.

Method 1: Reductive Amination of Cyclopentanone

This approach involves the reaction of cyclopentanone with methyl 2-aminoacetate (glycine methyl ester) in the presence of a reducing agent. The reaction proceeds via the formation of an intermediate imine, which is subsequently reduced to the secondary amine.[4]

Experimental Protocol:

-

Reaction Setup: To a solution of cyclopentanone (1.0 eq) and methyl 2-aminoacetate hydrochloride (1.05 eq) in methanol, add a suitable reducing agent such as sodium cyanoborohydride (NaBH₃CN) (1.5 eq) in portions at 0 °C.

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of dilute aqueous HCl. Remove the methanol under reduced pressure.

-

Extraction: Basify the aqueous residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

-

Purification of the Free Base: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Methyl 2-(cyclopentylamino)acetate free base. Purify the crude product by column chromatography on silica gel.

Method 2: Nucleophilic Substitution

This classic method involves the alkylation of cyclopentylamine with a methyl haloacetate, typically methyl 2-bromoacetate or methyl 2-chloroacetate. A non-nucleophilic base is often used to scavenge the hydrohalic acid byproduct.[5]

Experimental Protocol:

-

Reaction Setup: Dissolve cyclopentylamine (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq) in a suitable aprotic solvent like acetonitrile or tetrahydrofuran (THF).

-

Reaction Execution: Add methyl 2-bromoacetate (1.0 eq) dropwise to the stirred solution at room temperature. Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor its progress by TLC.

-

Work-up: After completion, cool the reaction mixture and filter off any precipitated salts.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

-

Purification of the Free Base: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude free base. Purify by column chromatography.

Hydrochloride Salt Formation

The purified Methyl 2-(cyclopentylamino)acetate free base is converted to its hydrochloride salt for improved stability and handling.[6][7]

Experimental Protocol:

-

Dissolve the purified Methyl 2-(cyclopentylamino)acetate free base in a minimal amount of a suitable anhydrous solvent such as diethyl ether or ethyl acetate.

-

Cool the solution in an ice bath.

-

Slowly bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in a compatible organic solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.

-

A white precipitate of this compound will form.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Sources

- 1. This compound, CasNo.195877-46-4 HEBEI SHENGSUAN CHEMICAL INDUSTRY CO.,LTD China (Mainland) [shengsuan.lookchem.com]

- 2. This compound | 195877-46-4 [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. reddit.com [reddit.com]

- 7. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]

Discovery and history of Methyl 2-(cyclopentylamino)acetate hydrochloride

An In-Depth Technical Guide to Methyl 2-(cyclopentylamino)acetate hydrochloride

Abstract

This compound is a fine chemical, primarily utilized as a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical properties, a plausible historical context for its development, detailed synthetic protocols, and its potential applications in the fields of pharmaceutical and agrochemical research. The document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction: The Role of N-Substituted Amino Acid Esters in Synthesis

N-substituted amino acid esters are a critical class of building blocks in modern organic chemistry. Their bifunctional nature, possessing both a secondary amine and an ester group, allows for sequential and controlled elaboration into more complex molecular architectures. This compound, as a member of this family, offers the synthetic chemist a stable and reactive scaffold incorporating a cyclopentyl moiety. This alicyclic group is a common feature in many biologically active molecules due to its ability to impart favorable pharmacokinetic properties, such as increased lipophilicity and metabolic stability.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 195877-46-4 | Internal Knowledge |

| Molecular Formula | C₈H₁₆ClNO₂ | Internal Knowledge |

| Molecular Weight | 193.67 g/mol | Internal Knowledge |

| Appearance | White to off-white crystalline solid | Internal Knowledge |

| Solubility | Soluble in water and lower alcohols | Inferred from structure |

Synthesis and Mechanism

The synthesis of this compound can be achieved through several established methods for the N-alkylation of amino acid esters. A common and efficient approach involves the reaction of a methyl haloacetate with cyclopentylamine.

General Synthetic Pathway

The most probable synthetic route to this compound involves a nucleophilic substitution reaction. This process is outlined in the diagram below.

Sources

An In-depth Technical Guide to the Safe Handling of Methyl 2-(cyclopentylamino)acetate hydrochloride

Introduction: A Proactive Approach to Laboratory Safety

Methyl 2-(cyclopentylamino)acetate hydrochloride is a substituted amino acid ester, a class of compounds frequently utilized as intermediates in the synthesis of more complex molecules in pharmaceutical and chemical research. While specific toxicological and reactivity data for this particular compound are not extensively documented in publicly available literature, a robust safety protocol can be developed by examining the chemical's structural motifs and the known hazards of analogous compounds. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive framework for the safe handling, storage, and disposal of this compound, ensuring both personal safety and experimental integrity. The protocols and recommendations outlined herein are built upon the foundational principles of chemical causality and validated laboratory safety practices.

PART 1: Chemical and Hazard Identification

A thorough understanding of the chemical's properties is the cornerstone of safe handling.

Chemical Identity:

Inferred Hazard Assessment:

In the absence of a specific Safety Data Sheet (SDS), a hazard assessment has been conducted based on the safety profiles of structurally related compounds, including other amino acid methyl ester hydrochlorides. The following potential hazards should be assumed until specific data becomes available:

-

Acute Oral Toxicity: Harmful if swallowed. Many chemical intermediates can cause gastrointestinal irritation or other systemic effects upon ingestion[4][5].

-

Skin Corrosion/Irritation: May cause skin irritation. Prolonged or repeated contact could lead to dermatitis[4][5][6].

-

Serious Eye Damage/Irritation: Causes serious eye irritation. The hydrochloride salt form can be particularly irritating to ocular tissues[4][5][6][7][8].

-

Respiratory Tract Irritation: May cause respiratory irritation if inhaled as a dust or aerosol[5][7].

The following GHS-style pictograms are recommended for labeling based on this inferred hazard assessment:

| Pictogram | Hazard Class |

| Acute Toxicity (Oral), Skin Irritant, Eye Irritant, Respiratory Irritant |

PART 2: Exposure Controls and Personal Protection

A multi-layered approach to exposure control is critical for mitigating the potential hazards associated with handling this compound.

Engineering Controls

The primary line of defense is to handle the compound in a controlled environment to minimize the generation of dusts or aerosols.

-

Ventilation: All handling of solid this compound should be conducted in a certified chemical fume hood with sufficient airflow to prevent the escape of airborne particles into the laboratory environment.

-

Contained Systems: For larger scale operations or repetitive tasks, the use of a glove box or other contained system is recommended to further reduce the risk of exposure.

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE is a non-negotiable aspect of safe handling.

Recommended PPE for Handling this compound:

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles or a face shield. | To protect against splashes, dusts, and aerosols that can cause serious eye irritation[4][5][6]. |

| Hand Protection | Nitrile gloves (or other chemically resistant gloves). | To prevent skin contact, which may cause irritation. Gloves should be inspected before use and changed frequently[6][9]. |

| Body Protection | A flame-retardant and anti-static laboratory coat. | To protect personal clothing from contamination and provide a barrier against accidental spills[4]. |

| Respiratory Protection | Not typically required when handled in a fume hood. If dusts are generated outside of a fume hood, a NIOSH-approved respirator with a particulate filter is necessary. | To prevent inhalation of airborne particles that may cause respiratory irritation[5][7]. |

PPE Donning and Doffing Workflow:

The following workflow is designed to prevent cross-contamination and ensure the safe use of PPE.

Caption: PPE Donning and Doffing Sequence.

PART 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential for maintaining a safe laboratory environment.

Handling Procedures

-

Grounding and Bonding: When transferring the solid material, take precautionary measures against static discharge, which could ignite flammable solvents in the vicinity[4][5][10][11].

-

Avoid Dust Generation: Handle the solid material carefully to avoid creating dust. If necessary, gently triturate in a fume hood.

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases, as these may cause vigorous and potentially hazardous reactions[5][9].

-

Hygiene Practices: Wash hands thoroughly after handling the compound, and before eating, drinking, or smoking. Contaminated clothing should be removed and laundered before reuse[4][5][6][9].

Storage Requirements

-

Temperature: Store in a well-ventilated place at 2-8°C[2][3].

-

Container: Keep the container tightly closed and in a dry environment[4][5][7][10][11].

-

Segregation: Store away from incompatible materials as mentioned above.

Chemical Storage Logic:

Caption: Chemical Storage and Segregation Logic.

PART 4: Emergency Procedures

Preparedness for unexpected events is a critical component of a comprehensive safety plan.

First-Aid Measures

-

In case of Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[4][6].

-

In case of Skin Contact: Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing. Seek medical attention if irritation persists[4][6].

-

In case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention[4][5][6].

-

In case of Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention[6].

Spill Response

-

Small Spills:

-

Ensure the area is well-ventilated and wear appropriate PPE.

-

Carefully sweep up the solid material, avoiding dust generation.

-

Place the spilled material into a suitable, labeled container for disposal.

-

Clean the spill area with a suitable solvent and then wash with soap and water.

-

-

Large Spills:

-

Evacuate the area immediately.

-

Contact your institution's emergency response team.

-

Prevent the spill from entering drains or waterways.

-

Spill Response Workflow:

Caption: Chemical Spill Response Workflow.

PART 5: Waste Disposal

Proper disposal of chemical waste is crucial for environmental protection and regulatory compliance.

-

Chemical Waste: Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. The waste should be placed in a clearly labeled, sealed container.

-

Contaminated PPE: Used gloves and other disposable PPE should be disposed of as chemical waste.

Conclusion: A Culture of Safety

The safe handling of this compound, and indeed any chemical, is predicated on a foundation of knowledge, preparedness, and a commitment to a culture of safety. While this guide provides a comprehensive framework based on the available data for analogous compounds, it is incumbent upon the researcher to remain vigilant, seek out any new information as it becomes available, and always exercise prudent judgment in the laboratory. By integrating these principles into daily practice, we can collectively ensure a safe and productive research environment.

References

- SAFETY DATA SHEET. (2025, October 16). Sigma-Aldrich.

- SAFETY DATA SHEET. (2009, September 26). Fisher Scientific.

- SAFETY DATA SHEET. (2021, August 11). Spectrum Chemical.

- SAFETY D

- A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. (2024, November 11). PMC - NIH.

- This compound, CasNo.195877-46-4. HEBEI SHENGSUAN CHEMICAL INDUSTRY CO.,LTD.

- 190904-15-5 | Methyl 2-(cyclopentylamino)

- SAFETY D

- SAFETY DATA SHEET. (2023, August 25). Fisher Scientific.

- SAFETY DATA SHEET. (2024, July 14). Sigma-Aldrich.

- Safety D

- CAS NO. 195877-46-4 | Methyl 2-(cyclopentylamino)

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. This compound, CasNo.195877-46-4 HEBEI SHENGSUAN CHEMICAL INDUSTRY CO.,LTD China (Mainland) [shengsuan.lookchem.com]

- 3. chemscene.com [chemscene.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. tcichemicals.com [tcichemicals.com]

- 8. agilent.com [agilent.com]

- 9. fishersci.fr [fishersci.fr]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

A Senior Application Scientist's Guide to Sourcing Methyl 2-(cyclopentylamino)acetate hydrochloride for Advanced Research

This guide provides drug development professionals, researchers, and scientists with a comprehensive framework for identifying and qualifying suppliers of Methyl 2-(cyclopentylamino)acetate hydrochloride (CAS No. 195877-46-4). The focus is on ensuring the procurement of high-purity, well-characterized material essential for reproducible and reliable research outcomes. We will delve into the critical aspects of supplier vetting, quality verification, and the establishment of a robust procurement workflow.

Introduction: The Role of Starting Material Quality in Research Integrity

This compound is a specialized organic compound often utilized as a building block or intermediate in the synthesis of more complex molecules, particularly in pharmaceutical and life science research.[1][2][3] The structural integrity and purity of this starting material are paramount; impurities can lead to unforeseen side reactions, introduce confounding variables in biological assays, and ultimately compromise the validity of research findings. Therefore, a rigorous approach to supplier selection is not merely a logistical step but a foundational component of sound scientific practice.

The challenge for researchers lies in navigating a diverse landscape of chemical suppliers, ranging from large-scale manufacturers to smaller distributors.[4] This guide puts forth a systematic process to ensure that the material you procure meets the stringent requirements of your research.

The Supplier Qualification Workflow: A Systematic Approach

Acquiring high-quality reagents is a multi-step process that begins with broad discovery and narrows to the selection of a trusted partner. The following workflow is designed to be a self-validating system, ensuring that each decision point is supported by verifiable data.

Caption: A workflow for qualifying chemical suppliers.

Identifying and Vetting Potential Suppliers

The initial search for suppliers can begin with broad chemical databases and manufacturer catalogs. Companies in the fine and specialty chemicals sector are the primary sources for this compound.[3][5]

Potential Suppliers of this compound:

| Supplier/Platform | CAS Number | Purity/Specifications | Notes |

| Sigma-Aldrich (Merck) | 195877-46-4 | Research Grade | A major, reputable supplier with extensive documentation available online. |

| Thermo Fisher Scientific | 195877-46-4 | >98% (Typical) | Offers a range of specialty chemicals for R&D, often with detailed certificates.[5] |

| Parchem | 195877-46-4 | Not specified | A supplier of specialty chemicals, may require a direct inquiry for detailed specs.[6] |

| ChemScene | 190904-15-5 (Free Base) | 95+% | Provides the free base form; important to note the difference from the hydrochloride salt.[7] |

| Arctom Scientific | 195877-46-4 | Not specified | Lists the product and indicates the availability of SDS and CoA upon request.[8] |

| Aladdin | 195877-46-4 | 98.0% | A supplier with a focus on biochemical reagents, cited in numerous publications.[9] |

| HEBEI SHENGSUAN | 195877-46-4 | 99% | A China-based manufacturer offering various quantities and purity grades.[10] |

Causality in Vetting:

-

Why Differentiate Manufacturer vs. Distributor? A direct manufacturer (e.g., HEBEI SHENGSUAN) often has greater control over the synthesis process and can provide more detailed information on batch history and potential impurities.[10] A distributor (e.g., Parchem) provides value through logistics and accessibility but may have less direct knowledge of the synthesis.

-

Why is the Certificate of Analysis (CoA) Non-Negotiable? The CoA is the primary document attesting to the quality of a specific batch. Trustworthiness is established by scrutinizing this document. A generic technical data sheet is insufficient for research purposes. A reliable CoA will include:

-

The specific batch or lot number.

-

The analytical methods used for characterization (e.g., ¹H NMR, Mass Spectrometry, HPLC).

-

The measured results for purity and other key parameters.

-

A date of analysis.

-

Experimental Protocol: In-House Verification of a New Batch

Upon receiving a sample from a shortlisted supplier, it is crucial to perform in-house verification. This protocol ensures the material's identity and purity align with the supplier's CoA and are suitable for your experimental needs.

Objective: To confirm the identity and assess the purity of a newly acquired batch of this compound.

Materials:

-

Supplier sample of this compound.

-

Deuterated solvent (e.g., DMSO-d₆ or D₂O) for NMR spectroscopy.

-

HPLC-grade acetonitrile and water.

-

Formic acid (or other appropriate modifier).

-

Vials, pipettes, and standard laboratory glassware.

Methodology:

-

Visual Inspection & Solubility Test:

-

Step 1.1: Visually inspect the sample. It should be a crystalline solid, typically white to pale yellow.[10] Note any discoloration or heterogeneity.

-

Step 1.2: Test solubility. Prepare a 1 mg/mL solution in deionized water. The hydrochloride salt should be readily soluble. Observe for any particulates.

-

Rationale: These simple initial steps can quickly flag significant quality issues like degradation or gross contamination.

-

-

¹H NMR Spectroscopy for Structural Confirmation:

-

Step 2.1: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O) in an NMR tube.

-

Step 2.2: Acquire a proton NMR spectrum on a 400 MHz or higher spectrometer.

-

Step 2.3: Analyze the spectrum. The chemical shifts, splitting patterns, and integration values should be consistent with the structure of Methyl 2-(cyclopentylamino)acetate. Key expected signals include the methyl ester singlet, the methylene protons adjacent to the nitrogen, and the various protons of the cyclopentyl ring.

-

Rationale: NMR is the gold standard for confirming the chemical structure of an organic molecule. Any significant deviation from the expected spectrum indicates a structural issue or the presence of major impurities.

-

-

HPLC Analysis for Purity Assessment:

-

Step 3.1: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent mixture (e.g., 50:50 water:acetonitrile).

-

Step 3.2: Set up an HPLC method. A reverse-phase C18 column is typically appropriate. The mobile phase could be a gradient of water and acetonitrile with 0.1% formic acid.

-

Step 3.3: Inject a small volume (e.g., 5-10 µL) of the sample solution.

-

Step 3.4: Analyze the resulting chromatogram. Purity is typically calculated based on the area percentage of the main peak. A research-grade compound should exhibit a purity of ≥98%.

-

Rationale: HPLC is a highly sensitive technique for separating the main compound from any impurities, providing a quantitative measure of purity.

-

This self-validating protocol ensures that you have independently verified the supplier's claims before committing the material to critical and costly experiments.

Conclusion: Establishing a Partnership for Research Success

The selection of a supplier for a critical research chemical like this compound should be viewed as the start of a scientific partnership. Reputable suppliers provide more than just a product; they offer transparency through comprehensive documentation, consistency across batches, and accessible technical support.[1][5] By implementing the rigorous qualification and verification workflow detailed in this guide, researchers can mitigate risks associated with poor reagent quality, enhance the reproducibility of their work, and build a foundation of trust with their chemical supply chain.

References

- Top Fine Chemicals Suppliers for Various Industries. PureSynth.

- Fine Chemicals for Life Sciences. MP Biomedicals.

- This compound, CasNo.195877-46-4. HEBEI SHENGSUAN CHEMICAL INDUSTRY CO.,LTD.

- Fine Chemicals. Curia Global.

- Specialty & Bulk Fine Chemical Services. Thermo Fisher Scientific - US.

- methyl 2-(cyclopentylamino)

- 32 Fine Chemicals Distributors

- This compound. ECHO CHEMICAL CO., LTD.

- Methyl 2-(cyclopentylamino)

- 190904-15-5 | Methyl 2-(cyclopentylamino)

- This compound (Cas 195877-46-4). Parchem.

- This compound | 195877-46-4. ChemicalBook.

- Methyl 2-(cyclopentylamino)

- CAS NO. 195877-46-4 | Methyl 2-(cyclopentylamino)

Sources

- 1. pure-synth.com [pure-synth.com]

- 2. mpbio.com [mpbio.com]

- 3. curiaglobal.com [curiaglobal.com]

- 4. Fine Chemicals distributors from around the world ⇒ chemeurope.com [chemeurope.com]

- 5. Chemicals [chemicals.thermofisher.cn]

- 6. parchem.com [parchem.com]

- 7. chemscene.com [chemscene.com]